![molecular formula C8H11NO B3357036 2,6,7,8-Tetrahydroindolizin-5(3H)-one CAS No. 69956-33-8](/img/structure/B3357036.png)
2,6,7,8-Tetrahydroindolizin-5(3H)-one
Overview
Description
2,6,7,8-Tetrahydroindolizin-5(3H)-one is a chemical compound that has become increasingly popular in scientific research due to its unique properties. This compound is a cyclic imine that is structurally similar to the neurotransmitter acetylcholine. In
Scientific Research Applications
Cytotoxic Properties and Cancer Research
2,6,7,8-Tetrahydroindolizin-5(3H)-one and its derivatives have been extensively studied for their cytotoxic properties, particularly against cancer cell lines. Kimball et al. (2007) synthesized a library of 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones, which were tested for cytotoxicity against the HCT-116 colon cancer cell line. They found that certain compounds within this library exhibited potent cytotoxicity, indicating potential for cancer therapy applications (Kimball et al., 2007). Another study by Kimball et al. (2008) further explored these compounds, revealing structure-activity relationships that could inform future drug development (Kimball et al., 2008).
Synthesis and Chemical Transformations
The versatility of this compound in chemical synthesis has been demonstrated in various studies. Cusumano et al. (2017) reported the gram-scale preparation of highly functionalized heterocycles using a condensation cyclization method. This method enables the synthesis of biologically relevant scaffolds, including α-quaternary β-homo prolines and β-lactams (Cusumano et al., 2017). Additionally, Capomolla et al. (2015) achieved the single-step synthesis of 5,6,7,8-tetrahydroindolizines, showcasing the compound's utility in streamlined chemical processes (Capomolla et al., 2015).
Biological Activity and Alzheimer’s Disease Research
Huang et al. (2020) isolated new compounds from Polygonatumcyrtonema Hua, including a derivative of 5,6,7,8-tetrahydroindolizin-8-one, which exhibited protective effects against Aβ25-35 induced cytotoxicity and oxidative stress damage in PC12 cells. This suggests its potential as a lead compound for research in Alzheimer’s disease treatment (Huang et al., 2020).
Potential in Coordination Chemistry and Supramolecular Interactions
Research by Schulze & Schubert (2014) on 1,2,3-triazoles, which can be related to the tetrahydroindolizin-5(3H)-one structure, highlights their diverse supramolecular interactions and applications in supramolecular and coordination chemistry. These interactions are significant for developments in anion recognition, catalysis, and photochemistry, extending beyond the original scope of click chemistry (Schulze & Schubert, 2014).
properties
IUPAC Name |
3,6,7,8-tetrahydro-2H-indolizin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-8-5-1-3-7-4-2-6-9(7)8/h4H,1-3,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNZASYNABMYHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CCCN2C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499698 | |
Record name | 2,6,7,8-Tetrahydroindolizin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69956-33-8 | |
Record name | 2,6,7,8-Tetrahydroindolizin-5(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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